

An In-Depth Technical Guide to 2-Bromo-3-chlorobenzonitrile

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Compound of Interest

Compound Name: 2-Bromo-3-chlorobenzonitrile

CAS No.: 1031929-33-5

Cat. No.: B1524124

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Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-3-chlorobenzonitrile is a halogenated aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring a nitrile group alongside bromine and chlorine atoms on a benzene ring, renders it a highly versatile building block for the construction of complex organic molecules. This guide provides a comprehensive overview of its core chemical properties, reactivity, a detailed synthesis protocol, and its applications, particularly in the fields of pharmaceutical and agrochemical development. The strategic positioning of its reactive sites makes it an invaluable intermediate for introducing specific functionalities through modern synthetic methodologies, such as cross-coupling reactions, thereby enabling the exploration of novel chemical space in drug discovery and materials science.

Core Chemical Properties and Identifiers

2-Bromo-3-chlorobenzonitrile is a solid compound at room temperature.^[1] Its fundamental properties are crucial for its handling, reaction setup, and characterization. The key identifiers

and physicochemical data are summarized below.

Identifier	Value	Source
Molecular Formula	C ₇ H ₃ BrClN	[2]
Molecular Weight	216.46 g/mol	[1][3]
CAS Number	1031929-33-5	[1][2]
IUPAC Name	2-bromo-3-chlorobenzonitrile	[1]
Canonical SMILES	<chem>N#CC1=CC=CC(Cl)=C1Br</chem>	[1]
InChI	InChI=1S/C7H3BrClN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H	[1]
InChI Key	DVMBZTNBWVDWBX-UHFFFAOYSA-N	[1]

Physical Property	Value	Source
State	Solid	[1]
Appearance	White to off-white crystalline solid	[3]*
Melting Point	96 to 100°C	[1]

*Note: Appearance is described for the related isomer 4-Bromo-2-chlorobenzonitrile and is typical for this class of compounds.

The Synthetic Landscape: Reactivity and Rationale

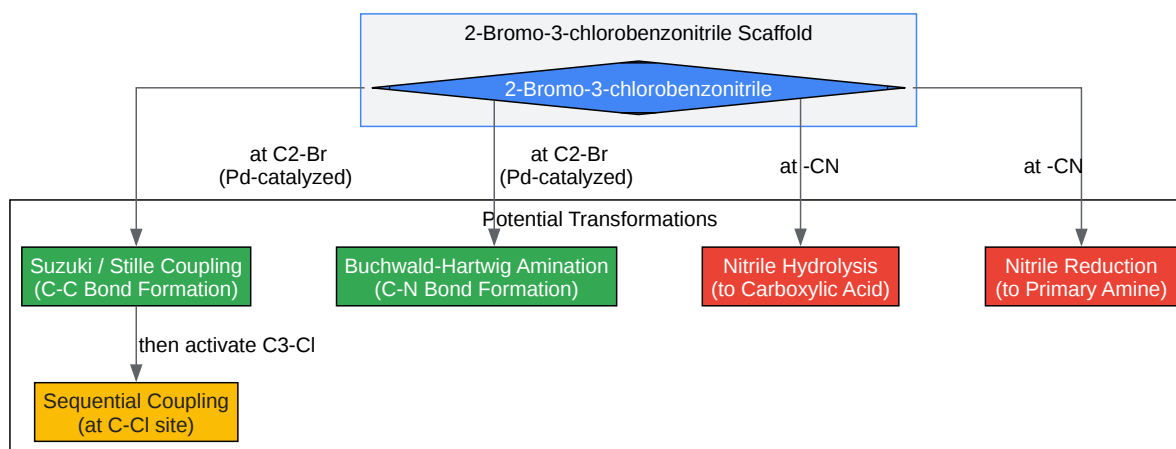
The synthetic utility of **2-Bromo-3-chlorobenzonitrile** stems from the distinct reactivity of its three functional groups: the bromide, the chloride, and the nitrile.

- The Bromo Group (C2-Br): The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions.[4] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, allowing for selective oxidative addition of

palladium(0) catalysts. This selectivity is the cornerstone of its role as a building block, enabling chemists to perform Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings at the C2 position while leaving the C3-Cl position intact for potential subsequent transformations. This stepwise functionalization is critical in the assembly of complex pharmaceutical scaffolds.[4]

- The Chloro Group (C3-Cl): While less reactive than the bromo group in standard palladium-catalyzed reactions, the chloro group can be activated using specialized, electron-rich phosphine ligands or nickel catalysts. This differential reactivity allows for sequential, site-selective cross-coupling reactions, further enhancing its versatility.
- The Nitrile Group (-C≡N): The nitrile group is a stable and versatile functional handle. It can be:
 - Hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.
 - Reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
 - Converted to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry, via reaction with azides.

This trifecta of reactive sites makes **2-Bromo-3-chlorobenzonitrile** a powerful tool for generating molecular diversity from a single, well-defined starting material.



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Caption: Synthetic utility of **2-Bromo-3-chlorobenzonitrile**.

Synthesis Protocol via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for introducing halides onto an aromatic ring starting from a primary aniline.[3][5] The following protocol details the synthesis of **2-Bromo-3-chlorobenzonitrile** from its corresponding aniline precursor. This method is self-validating through the isolation and characterization of the final product, which should match the known physical and spectroscopic data.

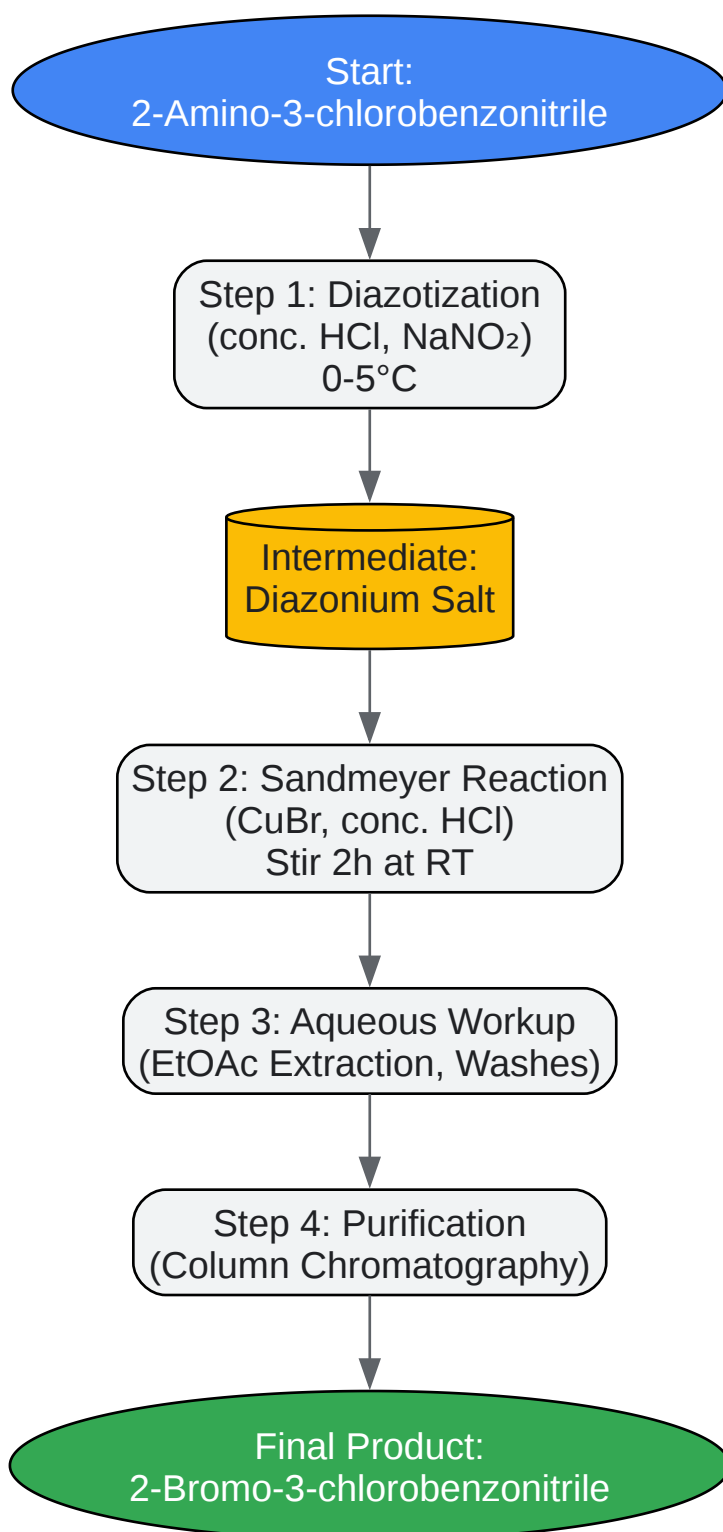
Starting Material: 2-Amino-3-chlorobenzonitrile

Step-by-Step Methodology

- Diazotization (Formation of the Diazonium Salt):

- Rationale: The aniline is converted into a diazonium salt, which is an excellent leaving group (N_2 gas), facilitating nucleophilic substitution on the aromatic ring. This reaction must be performed at low temperatures ($0-5^\circ\text{C}$) to prevent the unstable diazonium salt from decomposing prematurely.
- Procedure:
 1. In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 2-amino-3-chlorobenzonitrile (1 equivalent) in concentrated hydrochloric acid (approx. 7 mL per 10 mmol of aniline).
 2. Cool the mixture to 0°C in an ice-salt bath.
 3. Dissolve sodium nitrite (NaNO_2 , 1.05 equivalents) in a minimal amount of cold water.
 4. Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the internal temperature remains below 5°C .
 5. Stir the resulting diazonium salt solution at $0-5^\circ\text{C}$ for an additional 20 minutes after the addition is complete.
- Sandmeyer Reaction (Bromination):
 - Rationale: Copper(I) bromide acts as a catalyst to facilitate the single-electron transfer mechanism required to replace the diazonium group with a bromide ion.
 - Procedure:
 1. In a separate flask, prepare a solution of copper(I) bromide (CuBr , 1.4 equivalents) in concentrated hydrochloric acid.
 2. Cool this solution to 0°C .
 3. Slowly pour the cold diazonium salt solution from Step 1 into the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.
 4. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

- Workup and Purification:
 - Rationale: This sequence is designed to isolate the organic product from the aqueous, acidic reaction mixture and remove any unreacted starting materials or byproducts.
 - Procedure:
 1. Pour the reaction mixture into a beaker containing crushed ice and water.
 2. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
 3. Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO_3) solution (to neutralize excess acid), water, and finally, brine (saturated NaCl solution).
 4. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 5. Purify the resulting crude solid by silica gel column chromatography (e.g., using a petroleum ether:ethyl acetate gradient) or recrystallization to afford pure **2-Bromo-3-chlorobenzonitrile**.



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Caption: Workflow for the synthesis of **2-Bromo-3-chlorobenzonitrile**.

Analytical Characterization

To confirm the identity and purity of synthesized **2-Bromo-3-chlorobenzonitrile**, a combination of analytical techniques should be employed.

Technique	Expected Signature
¹ H NMR	The spectrum will show three signals in the aromatic region (approx. 7.0–8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets) and coupling constants will be indicative of their relative positions.
¹³ C NMR	The spectrum will display seven distinct signals: six for the aromatic carbons (one of which is quaternary and attached to the nitrile) and one for the nitrile carbon (typically downfield, ~115–120 ppm).
FT-IR	A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220–2240 cm ⁻¹ .
Mass Spec.	The molecular ion peak (M ⁺) will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹ Br and ⁸¹ Br in ~1:1 ratio) and chlorine (³⁵ Cl and ³⁷ Cl in ~3:1 ratio), providing definitive confirmation of the elemental composition.

Applications in Drug Discovery and Agrochemicals

2-Bromo-3-chlorobenzonitrile serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.^[6] Halogenated benzonitriles are foundational scaffolds in many bioactive molecules. For instance, the related compound 4-bromo-2-chlorobenzonitrile is a known intermediate in the synthesis of androgen receptor inhibitors for the treatment of

prostate cancer.^[7] The strategic placement of halogens allows for the precise construction of molecules designed to interact with biological targets.

This compound is particularly valuable for:

- **Building Block Synthesis:** Used in the creation of more complex intermediates for Active Pharmaceutical Ingredients (APIs).^{[6][8]}
- **Fragment-Based Drug Discovery:** The substituted phenyl ring can serve as a core fragment that is elaborated upon to optimize binding to a target protein.
- **Agrochemical Development:** It acts as a precursor for novel herbicides and fungicides.^[6]

Safety, Handling, and Storage

While specific toxicological data for **2-Bromo-3-chlorobenzonitrile** is limited, data from closely related isomers provides a strong indication of the necessary safety precautions.^{[9][10]}

Hazard Class	Statement
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation	Causes skin irritation.
Eye Irritation	Causes serious eye irritation.
Respiratory	May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

- Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.^{[11][12]}
- Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.^{[11][13]}
- Avoid direct contact with skin and eyes.^[12]

- Wash hands thoroughly after handling.[13]

Storage:

- Store in a cool, dry, and well-ventilated area.[11]
- Keep the container tightly sealed to prevent moisture ingress.[11][12]
- Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Conclusion

2-Bromo-3-chlorobenzonitrile is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined structure and predictable, differential reactivity provide chemists with a reliable platform for the efficient synthesis of novel compounds. For researchers in drug discovery and agrochemical development, this compound offers a strategic entry point to diverse molecular architectures, ultimately facilitating the development of next-generation therapeutic agents and crop protection technologies.

References

- National Institute of Standards and Technology (NIST). (n.d.). 2-Bromo-3-chloropropene-1. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- MySkinRecipes. (n.d.). **2-Bromo-3-chlorobenzonitrile**. Retrieved from [\[Link\]](#)
- Autech Industry Co., Limited. (n.d.). Understanding Bromoacetonitrile: From Laboratory to Industrial Chemistry. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 3-Bromo-2-chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 2-Bromo-5-chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Al-Zahrani, F. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud

University - Science, 33(7), 101561.

- Google Patents. (1973). US3742014A - Preparation of benzonitriles.
- Shanghai Canbi Pharma Ltd. (n.d.). Safety Data Sheet: 4-BROMO-2-CHLOROBENZONITRILE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [[Link](#)]
- PubChem. (n.d.). 2-Bromo-4-chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [[Link](#)]

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Sources

- [1. fluorochem.co.uk](http://1.fluorochem.co.uk) [fluorochem.co.uk]
- [2. 2-Bromo-3-chlorobenzonitrile | 1031929-33-5](http://2.2-Bromo-3-chlorobenzonitrile | 1031929-33-5) [sigmaaldrich.com]
- [3. guidechem.com](http://3.guidechem.com) [guidechem.com]
- [4. nbinno.com](http://4.nbinno.com) [nbinno.com]
- [5. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook](http://5.4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook) [chemicalbook.com]
- [6. 2-Bromo-3-chlorobenzonitrile](http://6.2-Bromo-3-chlorobenzonitrile) [myskinrecipes.com]
- [7. biosynth.com](http://7.biosynth.com) [biosynth.com]
- [8. lifechempharma.com](http://8.lifechempharma.com) [lifechempharma.com]
- [9. 3-Bromo-2-chlorobenzonitrile | C₇H₃BrClN | CID 24874398 - PubChem](http://9.3-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 24874398 - PubChem) [pubchem.ncbi.nlm.nih.gov]
- [10. 2-Bromo-5-chlorobenzonitrile | C₇H₃BrClN | CID 10330944 - PubChem](http://10.2-Bromo-5-chlorobenzonitrile | C7H3BrClN | CID 10330944 - PubChem) [pubchem.ncbi.nlm.nih.gov]
- [11. canbipharm.com](http://11.canbipharm.com) [canbipharm.com]
- [12. WERCS Studio - Application Error](http://12.WERCS Studio - Application Error) [assets.thermofisher.com]
- [13. fishersci.com](http://13.fishersci.com) [fishersci.com]

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